

Sitravatinib Malate: A Technical Deep Dive into its Target Profile and Selectivity

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Compound of Interest

Compound Name: Sitravatinib Malate

Cat. No.: B3325933

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SAN DIEGO, CA – November 10, 2025 – This technical guide provides an in-depth analysis of the target profile and selectivity of **sitravatinib malate**, a potent, orally bioavailable, spectrum-selective receptor tyrosine kinase (RTK) inhibitor. Developed for researchers, scientists, and drug development professionals, this document outlines the core mechanism of action, quantitative inhibitory activity, and the experimental methodologies used to characterize this compound.

Sitravatinib has been investigated in numerous clinical trials, including for non-small cell lung cancer and clear cell renal cell carcinoma. Its mechanism of action is centered on the potent inhibition of a specific spectrum of RTKs, which are implicated in tumor growth, angiogenesis, and the suppression of immune responses to tumors.

Core Mechanism of Action

Sitravatinib's primary therapeutic potential stems from its ability to simultaneously inhibit multiple key RTK families, most notably the TAM (TYRO3, Axl, MerTK) and the split-family (VEGFR, KIT) receptors. By targeting these kinases, sitravatinib can modulate the tumor microenvironment from an immunosuppressive to an immunostimulatory state, thereby enhancing the efficacy of immune checkpoint inhibitors. The inhibition of VEGFR family members also contributes to its anti-angiogenic effects.

Target Selectivity and Potency

Sitravatinib malate exhibits potent inhibitory activity against a range of kinases, with IC50 values in the low nanomolar range for its primary targets. The following table summarizes the biochemical IC50 values for a panel of kinases, providing a clear overview of its selectivity profile.

| Target Kinase | IC50 (nM) | Kinase Family |
|----------------|-----------|---------------------------|
| DDR2 | 0.5 | Discoidin Domain Receptor |
| Axl | 1.5 | TAM |
| MER | 2 | TAM |
| VEGFR3 | 2 | VEGFR |
| VEGFR2 | 5 | VEGFR |
| TRKA | 5 | TRK |
| VEGFR1 | 6 | VEGFR |
| KIT | 6 | Split-Family RTK |
| FLT3 | 8 | RTK Class III |
| TRKB | 9 | TRK |
| MET | 20 | MET |
| DDR1 | 29 | Discoidin Domain Receptor |
| PDGFR α | 30 | PDGFR |

Table 1: Biochemical IC50 values of Sitravatinib against a panel of receptor tyrosine kinases. Data compiled from multiple sources.

Experimental Protocols

The characterization of sitravatinib's inhibitory activity involves various biochemical and cell-based assays. Below are detailed methodologies for two common experimental approaches.

Biochemical Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.

Materials:

- Kinase of interest (e.g., Axl, VEGFR2)
- Europium-labeled anti-tag antibody
- Alexa Fluor™ 647-labeled kinase tracer
- **Sitravatinib malate**, serially diluted
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- 384-well microplates

Procedure:

- A solution of the kinase and the europium-labeled antibody is prepared in the assay buffer.
- Sitravatinib is serially diluted in DMSO and then further diluted in the assay buffer.
- In a 384-well plate, the kinase/antibody mixture is added to wells containing the different concentrations of sitravatinib.
- The Alexa Fluor™ 647-labeled tracer is added to all wells to initiate the binding reaction.
- The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
- The TR-FRET signal is read on a plate reader capable of measuring fluorescence at both the donor (europium) and acceptor (Alexa Fluor™ 647) emission wavelengths.

- The ratio of the acceptor to donor fluorescence is calculated. A decrease in this ratio indicates displacement of the tracer by sitravatinib.
- IC50 values are determined by plotting the fluorescence ratio against the logarithm of the sitravatinib concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay (CCK-8 Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

- Cancer cell line of interest (e.g., DDLS, LS141)
- Complete growth medium (e.g., RPMI/DME with 10% FBS)
- **Sitravatinib malate**, serially diluted
- Cell Counting Kit-8 (CCK-8) solution
- 96-well cell culture plates
- Spectrophotometer

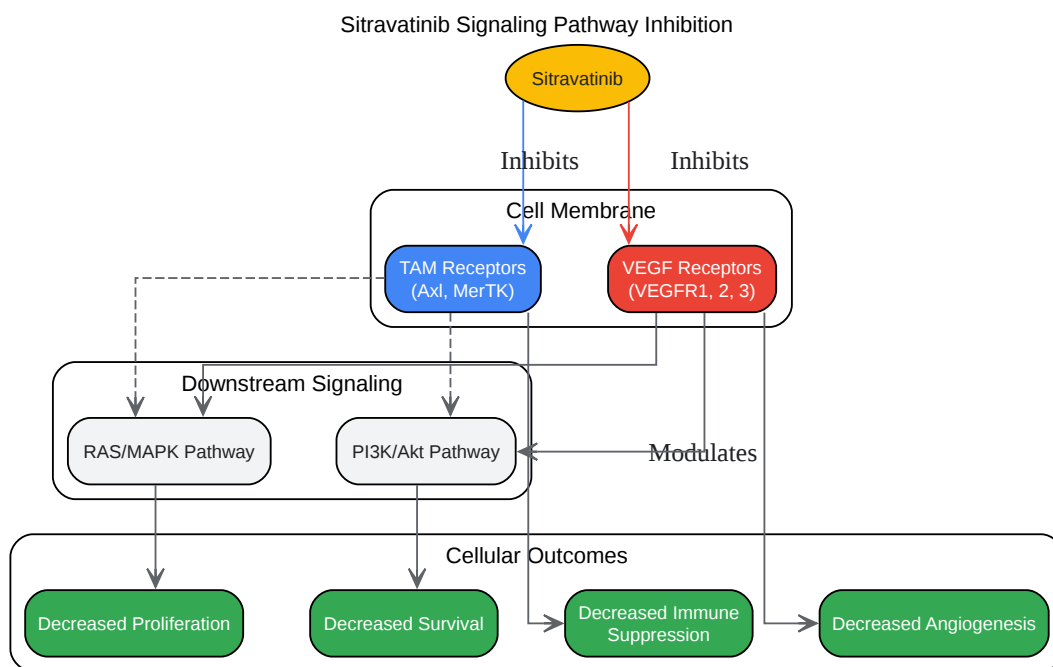
Procedure:

- Cells are seeded in a 96-well plate at a predetermined density (e.g., 2,000-3,000 cells/well) and allowed to adhere overnight.
- The following day, the growth medium is replaced with fresh medium containing various concentrations of sitravatinib (e.g., 62.5 to 2000 nM). A vehicle control (DMSO) is also included.
- The cells are incubated with the compound for a specified period (e.g., 72 hours).
- After the incubation period, the medium is replaced with fresh medium containing the CCK-8 solution (typically a 1:10 dilution).

- The plate is incubated for 1-4 hours at 37°C.
- The absorbance is measured at 450 nm using a microplate reader.
- The percentage of cell viability is calculated relative to the vehicle-treated control cells.
- IC50 values are determined by plotting the percentage of cell viability against the logarithm of the sitravatinib concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism and Workflow

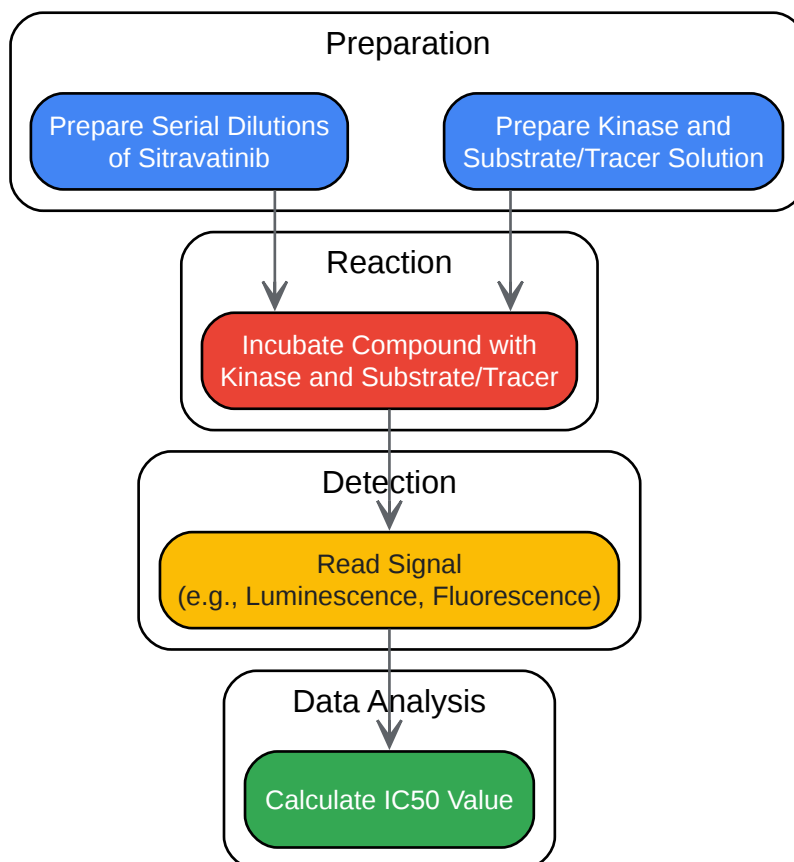
To further elucidate the core concepts, the following diagrams have been generated using Graphviz.



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Caption: Inhibition of TAM and VEGFR signaling by Sitravatinib.

Kinase Inhibition Assay Workflow



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Caption: General workflow for determining kinase inhibition.

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